molecular formula C₂₁H₃₁N₃O₁₂S B1139828 N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose CAS No. 202656-49-3

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose

Cat. No.: B1139828
CAS No.: 202656-49-3
M. Wt: 549.55
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Description

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is a complex organic compound known for its nitric oxide (NO) donating properties. This compound is particularly significant in biochemical and pharmacological research due to its ability to release NO, a critical signaling molecule involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose typically involves multiple steps:

    Acetylation of Glucose: The starting material, beta-D-glucopyranose, undergoes acetylation to form 1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose.

    Formation of N-Acetyl-D,L-penicillamine: This intermediate is then reacted with N-acetyl-D,L-penicillamine, a compound that can be synthesized from penicillamine through acetylation.

    Nitrosation: The final step involves the nitrosation of the N-acetyl-D,L-penicillamine moiety to introduce the S-nitroso group, forming the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

    Substitution: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis of acetyl groups.

Major Products

    Deacetylated Derivatives: Hydrolysis of acetyl groups yields the corresponding deacetylated glucopyranose derivatives.

    Nitric Oxide: Release of NO from the nitroso group.

Scientific Research Applications

Nitric Oxide Donation

One of the primary applications of this compound is its role as a nitric oxide donor. Nitric oxide is known for its vasodilatory effects, which can be beneficial in treating cardiovascular conditions. The compound has been shown to produce concentration-related relaxations in non-vascular smooth muscle tissues, similar to other established nitrovasodilators .

Muscle Relaxation

Research indicates that N-(S-nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose acts as a potent relaxant of smooth muscle. Its effectiveness as a muscle relaxant has been documented in various studies, demonstrating its potential therapeutic use in conditions requiring muscle relaxation .

Biomedical Materials

The incorporation of this compound into biomedical materials has shown promising results. For instance, when modified with hyperbranched polyamidoamine (HPAMAM), the compound can release NO over extended periods. This controlled release enhances the biocompatibility of materials used in long-term implants . The ability to deliver NO in a sustained manner could significantly improve the performance of vascular grafts and stents.

Case Study 1: Vascular Smooth Muscle Relaxation

A study demonstrated that this compound induced significant relaxation in isolated vascular smooth muscle preparations. The IC50 for relaxation was found to be comparable to established NO donors, indicating its potential utility in managing hypertension and other vascular disorders .

Case Study 2: Controlled NO Release from Polymers

In another investigation, researchers synthesized a polymer that incorporated the compound to achieve controlled NO release. The study utilized Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry to characterize the polymer's structure and confirm the successful integration of the NO donor. The resulting material exhibited a high capacity for NO release (approximately 1.90 µmol NO/mg), suggesting its potential for enhancing the biocompatibility of medical devices .

Summary Table of Applications

Application AreaDescriptionKey Findings
Nitric Oxide DonationActs as an NO donor with vasodilatory effectsInduces relaxation similar to established nitrovasodilators
Muscle RelaxationPotent relaxant for non-vascular smooth muscleEffective in muscle relaxation studies
Biomedical MaterialsEnhances biocompatibility when incorporated into polymersSustained NO release improves implant performance

Mechanism of Action

The primary mechanism of action involves the release of nitric oxide (NO) from the nitroso group. NO is a potent signaling molecule that interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic GMP (cGMP). This pathway is crucial for vasodilation, neurotransmission, and immune responses .

Comparison with Similar Compounds

Similar Compounds

    S-Nitrosoglutathione (GSNO): Another NO donor with similar biological activities.

    S-Nitroso-N-acetylcysteine (SNAC): Similar in structure and function, used in similar research contexts.

Uniqueness

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is unique due to its specific structural features that allow for controlled NO release and its acetylated glucopyranose moiety, which can be further modified for targeted delivery and enhanced stability .

Biological Activity

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose (often referred to as RIG200) is a nitric oxide (NO) donor compound that has garnered attention due to its potential therapeutic applications in vasodilation and other biological processes. This article explores the biological activity of RIG200, focusing on its mechanisms of action, stability, and effects on various biological systems.

RIG200 is a complex molecule with the following characteristics:

  • CAS Number : 202656-49-3
  • Molecular Formula : C21H31N3O12S
  • Molecular Weight : 549.55 g/mol

The compound is a derivative of S-nitroso-N-acetyl-D,L-penicillamine (SNAP), incorporating acetylated glucosamine to enhance stability and prolong its biological effects.

RIG200 functions primarily as a nitric oxide donor , which contributes to its vasodilatory effects. The release of NO leads to relaxation of smooth muscle tissues, particularly in vascular systems. Key mechanisms include:

  • Vasodilation : RIG200 induces concentration-dependent relaxations in smooth muscle tissues, comparable to those produced by NO and other nitrovasodilators .
  • Stability Enhancement : The acetylation of glucosamine in RIG200 stabilizes the molecule, resulting in prolonged vasodilatory effects compared to SNAP alone .
  • Electrochemical Activity : The generation of NO from RIG200 can be monitored electrochemically, confirming its activity as an NO donor .

Vasodilatory Effects

Studies have demonstrated that RIG200 elicits significant vasodilation in isolated rat femoral arteries. In experiments:

  • RIG200 caused prolonged (>4 hours) vasodilatation in endothelium-denuded arteries, while SNAP induced only transient effects .
  • The compound's lipophilicity due to the acetylated glucosamine moiety is believed to enhance its retention and effectiveness in vascular tissues .

Effects on Ion Channels

Recent research has shown that RIG200 can inhibit specific ion channels involved in renal function:

  • It was found to inhibit the basolateral 10-pS Cl⁻ channels in the thick ascending limb of the nephron through a cGMP/PKG signaling pathway, suggesting potential applications in managing salt absorption and hypertension .

Case Studies and Research Findings

StudyFindings
Megson et al. (1997)Demonstrated prolonged vasodilation in isolated rat arteries with RIG200 compared to SNAP.
Ye et al. (2023)Showed that RIG200 inhibits Cl⁻ channel activity, indicating a regulatory role in NaCl absorption .
Askew et al. (1995)Discussed mechanisms of NO release and stability enhancements in S-nitrosothiols .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction intermediates be stabilized?

  • Methodology : The synthesis involves sequential acetylation and nitrosation. First, the glucopyranose backbone is protected via tetra-O-acetylation using acetic anhydride under anhydrous conditions. The 2-amino group is then acetylated, followed by S-nitrosation of the penicillamine moiety using nitrous acid (HONO) at 0–4°C to prevent decomposition . Stabilization of intermediates requires strict temperature control, inert atmospheres (N₂/Ar), and immediate characterization via TLC or LC-MS to monitor reaction progress .

Q. How is structural confirmation achieved for this nitroso-acetylated glucopyranose derivative?

  • Methodology : High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and nitroso group integrity. For example, HRMS fragmentation patterns (e.g., loss of acetyl or nitroso radicals) align with derivatives like 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose . NMR (¹H/¹³C) identifies acetyl group positions (δ 1.9–2.1 ppm for CH₃CO) and anomeric configuration (β-linkage at δ 4.5–5.5 ppm) .

Q. What biochemical assays are suitable for preliminary evaluation of its nitric oxide (NO)-releasing capacity?

  • Methodology : Use Griess assay to quantify nitrite (NO₂⁻) release under physiological conditions (pH 7.4, 37°C). Compare kinetics with analogs like S-Nitroso-N-acetylpenicillamine (SNAP) to assess stability . Fluorescent probes (e.g., DAF-FM) can detect real-time NO release in cell cultures .

Advanced Research Questions

Q. How do competing reactions (e.g., denitrosation or acetyl migration) affect synthesis yield, and how are they mitigated?

  • Methodology : Denitrosation occurs under light or elevated temperatures. Use amber glassware and low-temperature conditions (≤4°C) during nitrosation . Acetyl migration is minimized by avoiding protic solvents (use DCM or THF) and adding molecular sieves to absorb moisture . Reaction progress is monitored via ¹H NMR to detect positional shifts in acetyl peaks .

Q. What computational models predict the compound’s stability and NO-release kinetics?

  • Methodology : Density functional theory (DFT) calculates bond dissociation energies (BDE) for the S-NO bond, correlating with experimental decomposition rates. Molecular dynamics simulations model solvation effects in aqueous vs. lipid environments . Compare with experimental Arrhenius plots (activation energy from thermal stability assays) .

Q. How does the tetra-O-acetylated structure influence cellular uptake compared to non-acetylated analogs?

  • Methodology : Perform comparative studies using fluorescently labeled derivatives (e.g., FITC conjugation) in cell lines. Quantify intracellular accumulation via flow cytometry or confocal microscopy. Acetyl groups enhance lipophilicity, improving membrane permeability, as demonstrated in acetylated glucosamine uptake assays .

Q. What strategies resolve contradictions in NO-release data between in vitro and in vivo models?

  • Methodology : In vitro-to-in vivo extrapolation (IVIVE) requires accounting for factors like protein binding (e.g., albumin) and metabolic clearance. Use microdialysis in animal models to measure interstitial NO levels, paired with LC-MS/MS quantification of metabolite profiles .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14-,15-,16-,17-,18?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISYVRBZWPNIOD-DYZQRANXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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